2,5-二甲基-1,3-噁唑-4-羧酸

描述

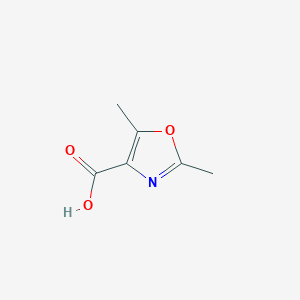

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The 2,5-dimethyl substitution indicates that there are methyl groups attached to the second and fifth carbon atoms of the oxazole ring. The presence of a carboxylic acid group at the fourth position makes it a potentially reactive and versatile molecule for various chemical transformations and applications in organic synthesis.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid" discusses the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their subsequent transformation into functional derivatives . Although not directly related to 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, this study provides insight into the synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the aromatic oxazole ring, which can influence the electronic and steric properties of the molecule. The substitution pattern on the oxazole ring, such as the 2,5-dimethyl groups, can affect the reactivity and the types of chemical reactions the compound can undergo. The paper on "The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives" provides an example of how NMR techniques can be used to study the structure of similar heterocyclic compounds .

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. The paper "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" describes the use of an azoisoxazole derivative for selective esterification reactions . This suggests that 2,5-dimethyl-1,3-oxazole-4-carboxylic acid could also be used in esterification reactions or as a building block for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group would confer acidity and the potential to form salts and esters. The methyl groups would contribute to the hydrophobic character of the molecule. The aromatic oxazole ring could participate in π-π interactions and hydrogen bonding, affecting the compound's solubility and boiling point. Although the provided papers do not directly discuss the physical and chemical properties of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, they offer a general understanding of the behavior of similar compounds .

科学研究应用

1. Biological Activities of Oxazole Derivatives

- Summary of Application: Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis for medicinal chemistry applications . These compounds have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .

- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

2. Macrooxazoles A–D

- Summary of Application: Four previously undescribed oxazole carboxylic acid derivatives, named macrooxazoles A–D, were isolated from the plant pathogenic fungus Phoma macrostoma . These compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi .

- Methods of Application: The compounds were isolated from the fungus and their structures were elucidated based on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy . They were then evaluated for their antimicrobial activities .

- Results or Outcomes: The new compound 3 exhibited weak-to-moderate antimicrobial activity. Only the mixture of compounds 2 and 4 showed weak cytotoxic activity against the tested cancer cell lines with an IC50 of 23 µg/mL . Moreover, the new compounds 2 and 3, as well as the known compounds 5 and 6, interfered with the biofilm formation of Staphylococcus aureus .

3. Synthesis of Sildenafil Analogs

- Summary of Application: A similar compound, 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, has been used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .

- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

4. Regulators of Immune Functions

- Summary of Application: Isoxazole derivatives have been found to regulate immune functions . These compounds have been found to prevent the development of disease and suppress the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various isoxazole derivatives are synthesized and then screened for their biological activities .

- Results or Outcomes: The results have shown that the substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .

5. Synthesis of Sildenafil Analogs

- Summary of Application: A similar compound, 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, has been used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .

- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

6. Regulators of Immune Functions

- Summary of Application: Isoxazole derivatives have been found to regulate immune functions . These compounds have been found to prevent the development of disease and suppress the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various isoxazole derivatives are synthesized and then screened for their biological activities .

- Results or Outcomes: The results have shown that the substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .

安全和危害

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGRUGVXZLHYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383687 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |

CAS RN |

23000-14-8 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)